Cas no 58-71-9 (Cephalothin sodium)

Cephalothin sodium 化学的及び物理的性質
名前と識別子
-
- synclotin
- (6r,7r)-3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 7-(2-THIENYLACETAMIDO)CEPHALOSPORANIC ACID
- 7-(2-THIENYLACETAMIDO)CEPHALOSPORANIC ACID SODIUM SALT
- 7-(Thiophene-2-acetamido)cephalosporanic acid sodium salt
- CEFALOTHIN NA
- CEFALOTHIN SODIUM
- CEFALOTIN SODIUM
- CEPHALOTHIN SODIUM
- CEPHALOTHIN SODIUM SALT
- CEPHALOTIN SODIUM SALT
- monosodium (6r,7r)-3-acetoxymethyl-8-oxo-7-[2-(thiophen-2-yl)acetylamido]-5-thia-1-azabicyclo[4.2.0.]oct-2-ene-2-carboxylate
- Sodium cephalothin
- 7-(2-(2-thienyl)acetamido)-,acetate,monosodiumsalt
- cefalothinesodium
- cefalotinasodica
- chephalotin
- lilly38253
- toricelocin
- cephalothin sodium cell culture tested
- CEPHALOTHIN
- Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 7-(Thiophene-2-acetamido)cephalosporanic acidsodium
- Cefalotin sodiuM salt
- Monosodium (6R,7R)-3-acetoxymethyl-8-oxo-7-[2-(thiophen-2-yl)acetylamido]-5-thia-1-azabicy
- Sodium cefalotin
- Sodium cephalotin
- Cefalotina sodica
- Keflin
- Cefalothine
- Ceporacin
- Microtin
- Lospoven
- Cepovenin
- Cet Injektionsfl
- Tokiosarl Ampullen
- Keflin In Plastic Container
- Cephalothin (sodium)
- Lovvalline Injektionsfl
- Lilly 38253
- Keflin N Injektionsflaschen
- Cefalotina sodica [Spanish]
- C22G6EYP
- s4594
- CEPHALOTHIN SODIUM [VANDF]
- sodium (6R, 7R)-3-acetoxymethyl-7-(thien-2-ylacetamido)ceph-3-em-4-carboxylate
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-8-oxo-7-((2-thienylacetyl)amino)-, monosodium salt, (6R-trans)-
- Cephalothin sodium [USAN:USP]
- DTXCID201030513
- CEPHALOTHIN SODIUM [ORANGE BOOK]
- (6R,7R)-3-ACETOXYMETHYL-8-OXO-7-(2-THIOPHEN-2-YL-ACETYLAMINO)-5-THIA-1-AZA-BICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE SODIUM
- C08100
- Cefalotin sodium (JP18)
- AC-15529
- Cephalothin sodium salt, 96.0-101.0%
- Cephalothin sodium [USAN]
- Cephalothin sodium w/dextrose in plastic container
- sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- CHEBI:3542
- HMS3260J08
- CEPHALOTHIN SODIUM [USP IMPURITY]
- CEFALOTIN SODIUM [EP IMPURITY]
- SCHEMBL148785
- CEFALOTIN SODIUM [EP MONOGRAPH]
- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(2-thienyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate
- 7-(THIOPHENE-2-ACETAMIDO)CEPHALOSPORANIC ACID SODIUM
- CS-4850
- CEPHALOTHIN SODIUM (USP MONOGRAPH)
- EU-0100283
- NSC 756667
- C22G6EYP8B
- D00907
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-(2-(2-thienyl)acetamido)-, acetate, monosodium salt
- CEFALOTIN SODIUM [MART.]
- MFCD00072025
- CHEMBL1632
- sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- LP00283
- Cefalotin for impurity B identification
- HMS3714O19
- NSC-756667
- Cephalothin sodium, United States Pharmacopeia (USP) Reference Standard
- CEPHALOTHIN SODIUM W/ SODIUM CHLORIDE IN PLASTIC CONTAINER
- Cephalothin sodium, Cefalotin sodium
- sodium (6R,7R)-3-acetoxymethyl-7-(thien-2-ylacetamido)ceph-3-em-4-carboxylate
- Prestwick_971
- Q27106126
- CEPHALOTHIN SODIUM W/ DEXTROSE IN PLASTIC CONTAINER
- Cephalothin sodium salt, BioReagent, suitable for cell culture
- CEFALOTIN SODIUM [WHO-DD]
- CEFALOTIN SODIUM (EP MONOGRAPH)
- AKOS015896088
- Cephalotin sodium salt, Antibiotic for Culture Media Use Only
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, monosodiumsalt, (6R,7R)-
- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[2-(2-thienyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate acetate (ester)
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-8-oxo-7-((2-thienylacetyl)amino)-, monosodium salt, (6R,7R)-
- sodium (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Cephalothin sodium w/sodium chloride in plastic container
- Seffin
- SODIUM (6R,7R)-3-(ACETOXYMETHYL)-8-OXO-7-((2-THIENYLACETYL)AMINO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLATE
- NCGC00093737-01
- C-2720
- HMS2097O19
- CEFALOTIN SODIUM (MART.)
- CCG-38923
- HMS1570O19
- Cefalothin
- CEPHALOTHIN SODIUM (USP IMPURITY)
- HMS1920K11
- sodium 7beta-(2-thienylacetamido)-3-acetoxymethyl-3-cephem-4-carboxylate
- EN300-268484
- Cephalothin sodium (USP)
- Cefalotin for impurity B identification, European Pharmacopoeia (EP) Reference Standard
- SMR000058777
- CEFALOTIN SODIUM [JAN]
- Tox21_500283
- Cefalothin sodium salt,(S)
- KS-1135
- NCGC00260968-01
- C 4520
- HMS500E19
- 58-71-9
- CEPHALOTHIN SODIUM SALT [MI]
- Cefalotin sodium, European Pharmacopoeia (EP) Reference Standard
- MLS000069577
- CEFALOTIN SODIUM (EP IMPURITY)
- DTXSID30891362
- CEPHALOTHIN SODIUM [USP MONOGRAPH]
- HY-B1275
- EINECS 200-394-6
- HMS2091A14
- UNII-C22G6EYP8B
- SPECTRUM1500166
- Cephalothin sodium (USAN:USP)
- Keflin (TN)
- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(2-thienyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate (ester)
- Cephalothin sodium
-
- MDL: MFCD00072025
- インチ: 1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1/t12-,15-;/m1./s1
- InChIKey: VUFGUVLLDPOSBC-XRZFDKQNSA-M
- ほほえんだ: S1C([H])([H])C(C([H])([H])OC(C([H])([H])[H])=O)=C(C(=O)[O-])N2C([C@]([H])([C@@]12[H])N([H])C(C([H])([H])C1=C([H])C([H])=C([H])S1)=O)=O.[Na+]
計算された属性
- せいみつぶんしりょう: 418.02700
- どういたいしつりょう: 418.02692283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 686
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 169
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色結晶粉末。
- ゆうかいてん: 240 ºC
- ふってん: 757.2°C at 760 mmHg
- ようかいど: H2O: 50 mg/mL, clear, faintly yellow
- すいようせい: 158 mg/L
- PSA: 169.38000
- LogP: -0.41360
- マーカー: 13,1994
- ひせんこうど: D +135° (c = 1.0 in water)
- ようかいせい: 水(250~300 mg/ml)に溶けやすい。水溶液は低温で比較的安定である
Cephalothin sodium セキュリティ情報
- シグナルワード:Danger
- 危害声明: H317;H334
-
警告文:
P284A;P280;P342
P311;P363;P304
P341;P501 - WGKドイツ:2
- 危険カテゴリコード: R 42/43:吸入と皮膚接触はアレルギーを引き起こす。
- セキュリティの説明: S22; S36/37
- RTECS番号:XI0388300
-
危険物標識:
- 危険レベル:6.1
- リスク用語:R42/43
- どくせい:LD50 in mice, rats (mg/kg): >20000, >10000 orally; 5670, 7716 i.p. (Kuramoto)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S22-S36/37
- 包装グループ:Ⅲ
Cephalothin sodium 税関データ
- 税関コード:3003201900
- 税関データ:
中国税関コード:
3003201900
Cephalothin sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB282994-100 g |
(6R,7R)-3-acetoxymethyl-8-oxo-7-(2-thiophen-2-yl-acetylamino)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate sodium; 97% |
58-71-9 | 100g |
€997.40 | 2022-03-25 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70684-250mg |
Cefalothin (sodium salt) |
58-71-9 | 98% | 250mg |
¥528.00 | 2022-04-26 | |
Biosynth | AC19900-2 g |
Cephalothin sodium |
58-71-9 | 2g |
$139.76 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1122-200 mg |
Cephalothin sodium |
58-71-9 | 98.19% | 200mg |
¥896.00 | 2022-04-26 | |
TRC | C261155-10g |
Cephalothin Sodium |
58-71-9 | 10g |
$ 487.00 | 2023-04-18 | ||
TRC | C261155-1g |
Cephalothin Sodium |
58-71-9 | 1g |
$ 133.00 | 2023-09-08 | ||
TRC | C261155-500mg |
Cephalothin Sodium |
58-71-9 | 500mg |
$ 92.00 | 2023-04-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032334-1g |
Cephalothin sodium |
58-71-9 | 96% | 1g |
¥159 | 2024-05-22 | |
Apollo Scientific | BIC0115-10g |
Cephalothin sodium salt |
58-71-9 | 10g |
£220.00 | 2025-02-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70684-1g |
Cefalothin (sodium salt) |
58-71-9 | 98% | 1g |
¥1383.00 | 2022-04-26 |
Cephalothin sodium 関連文献
-
Karen de Souza Rugani,Hérida Regina Nunes Salgado Anal. Methods 2014 6 4437
-
Fatma Inci ?engün,Türkan Gürkan,Inci Fedai,Sidika Sungur Analyst 1985 110 1111
-
Ilia A. Smetanin,Mikhail S. Novikov,Anastasiya V. Agafonova,Nikolai V. Rostovskii,Alexander F. Khlebnikov,Igor V. Kudryavtsev,Maxim A. Terpilowski,Maria K. Serebriakova,Andrey S. Trulioff,Nikolay V. Goncharov Org. Biomol. Chem. 2016 14 4479
-
Xiaohui Liu,Shaoyong Lu,Ying Liu,Wei Meng,Binghui Zheng RSC Adv. 2017 7 50449
-
Siwei Yang,Yuhao Xie,Jiazhen Liu,Shuai Zhao,Shangzhong Jin,De Zhang,Qiang Chen,Jie Huang,Pei Liang Analyst 2022 147 5486
-
Mohamed S. Mahrous,Magdi M. Abdel-Khalek Analyst 1984 109 611
-
Jun Wang,Ning-Ning Chen,Jin Qian,Xuan-Rong Chen,Xin-Yue Zhang,Liming Fan CrystEngComm 2020 22 6195
-
Amira M. Hegazy,Raimar Loebenberg,Nagiba Y. Hassan,Fadia H. Metwally,Mohammad Abdel-Kawy Anal. Methods 2013 5 3714
-
Jianfeng Wang,Xiaojing Fan,Yan Liu,Zhenxia Du,Yuechao Feng,Li Jia,Jinghua Zhang Anal. Methods 2017 9 1282
-
Dorit Peled,Chaim Yarnitzky,W. Franklin Smyth Analyst 1987 112 959
Cephalothin sodiumに関する追加情報
Cephalothin Sodium: An In-Depth Look into its Chemistry, Applications, and Recent Research Developments
Cephalothin sodium, with the chemical compound identification number CAS no. 58-71-9, is a widely recognized antibiotic belonging to the first generation of cephalosporin antibiotics. This compound has been a cornerstone in the treatment of various bacterial infections for decades, and its significance in modern medicine continues to be explored and appreciated. The chemical structure of Cephalothin sodium is characterized by a β-lactam ring, which is the core feature responsible for its potent antibacterial activity.
The mechanism of action of Cephalothin sodium involves the inhibition of bacterial cell wall synthesis. Specifically, it targets and binds to penicillin-binding proteins (PBPs) found in bacteria, thereby disrupting the formation of peptidoglycan cross-links essential for maintaining cell wall integrity. This disruption leads to the eventual lysis and death of the bacterial cells. The effectiveness of Cephalothin sodium against a broad spectrum of Gram-positive bacteria made it one of the first-line treatments for infections such as pneumonia, skin infections, and urinary tract infections.
In recent years, there has been a growing interest in understanding the pharmacokinetic properties of Cephalothin sodium. Studies have shown that it exhibits moderate solubility in water and is rapidly absorbed after intravenous administration. The half-life of Cephalothin sodium is relatively short, typically ranging from 0.5 to 1.5 hours, which necessitates frequent dosing schedules for continuous therapeutic efficacy. These pharmacokinetic characteristics have guided the development of dosing regimens that maximize therapeutic outcomes while minimizing adverse effects.
The clinical applications of Cephalothin sodium have been extensively documented in various medical settings. Its use has been particularly valuable in pediatric medicine, where it is often employed to treat bacterial infections in children due to its safety profile and efficacy against common pathogens. Additionally, Cephalothin sodium has found utility in surgical prophylaxis, helping to prevent postoperative infections by targeting susceptible bacteria.
Despite its widespread use, the development of antibiotic resistance has posed a significant challenge to the continued effectiveness of Cephalothin sodium. Over time, many bacterial strains have evolved mechanisms to circumvent its antibacterial action, either by producing enzymes that degrade the β-lactam ring or by altering PBPs to reduce binding affinity. This has led to a renewed focus on combination therapies and the development of newer antibiotics that can overcome resistance mechanisms.
Recent research has also explored the potential synergistic effects of combining Cephalothin sodium with other antimicrobial agents. Studies have indicated that when used in conjunction with agents that inhibit bacterial cell wall synthesis or disrupt metabolic pathways, Cephalothin sodium can achieve enhanced antibacterial effects. This approach holds promise for addressing multidrug-resistant infections and reducing the reliance on higher doses or more potent antibiotics.
The chemical synthesis of Cephalothin sodium is another area where significant advancements have been made. Modern synthetic methodologies have improved yield and purity, making it more cost-effective and environmentally sustainable to produce this vital antibiotic. These advancements are crucial for ensuring an adequate supply of Cephalothin sodium for global healthcare needs.
The impact of Cephalothin sodium extends beyond its direct clinical applications. It has played a pivotal role in advancing our understanding of antibiotic pharmacodynamics and host-pathogen interactions. By studying how Cephalothin sodium interacts with bacterial cells, researchers have gained valuable insights into the fundamental processes governing bacterial survival and infection.
In conclusion, Cephalothin sodium, identified by its CAS number as 58-71-9, remains an essential antibiotic with a rich history in medical treatment. Its continued relevance is underscored by ongoing research into its mechanisms of action, pharmacokinetics, and potential applications in combating antibiotic resistance. As our understanding of bacterial biology evolves, so too will our ability to leverage compounds like Cephalothin sodium to improve patient outcomes worldwide.
58-71-9 (Cephalothin sodium) 関連製品
- 5429-56-1(2-Acetamidoacrylic acid)
- 153-61-7(Cephalothin)
- 957-68-6(7-Aminocephalosporanic acid)
- 9005-38-3(Sodium alginate)
- 532-32-1(Sodium benzoate)
- 1340429-61-9(1-(Cyclopropanesulfonyl)-2,3-dihydro-1H-indol-5-amine)
- 163672-83-1(6-Aminoisoquinolin-5-ol)
- 1806955-72-5(Ethyl 3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine-6-acetate)
- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)
- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)
